molecular formula C17H14O6 B191650 Ermanin CAS No. 20869-95-8

Ermanin

Cat. No. B191650
CAS RN: 20869-95-8
M. Wt: 314.29 g/mol
InChI Key: RJCJVIFSIXKSAH-UHFFFAOYSA-N
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Description

Ermanin is an O-methylated flavonol, which was isolated from Tanacetum microphyllum . It is also known by other names such as 3,4’-Dimethoxychrysin, Kaempferol-3,4’-dimethylether, and 5,7-Dihydroxy-3-methoxy-2-(4-methoxyphenyl)-4-benzopyrone .


Synthesis Analysis

Ermanin can be synthesized biologically from kaempferol with two O-methyltransferases (OMTs) expressed in E. coli . The OMTs, ROMT-9 and SOMT-2, were cloned in one expression vector and both proteins were induced from E. coli containing both ROMT-9 and SOMT-2 by adding IPTG at 100 μM .


Molecular Structure Analysis

The molecular formula of Ermanin is C17H14O6 . The systematic IUPAC name is 5,7-Dihydroxy-3-methoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one . The molecular weight is 314.29 g/mol .


Physical And Chemical Properties Analysis

Ermanin has a molecular weight of 314.29 g/mol . It is a dihydroxyflavone and a dimethoxyflavone . It is functionally related to kaempferol .

Scientific Research Applications

  • Ermanin in the Treatment of Vitiligo : Ermanin, a flavonoid extracted from bee glue used in Traditional Chinese medicine, has been studied for its efficacy in treating vitiligo. It has been found to effectively increase melanin content in both in vivo and in vitro models. This increase in melanin levels is accompanied by a rise in ROS levels and enhanced tyrosinase activity. Ermanin also enhances the expression of TYR, TRP-1, and DCT genes. This suggests a potential mechanism where ermanin promotes melanin production through the activated CREB-MITF signaling pathway, with ROS functioning as signaling messengers (Ding et al., 2021).

  • Discovery and Characterization for Industrial Biocatalysis : Ene-reductases (ERs), including ermanin, have been explored for their industrial applications in the production of fine and specialty chemicals. These enzymes have been used in isolated forms, as part of multi-enzyme cascades, and in microbial cell factories for chemical production. The discovery of ERs from various sources and their use in natural product synthesis highlights their potential in industrial biocatalysis (Toogood & Scrutton, 2018).

  • Isolation as Anti-inflammatory Agents : Ermanin has been isolated from Tanacetum microphyllum and identified as an inhibitor of PMA-induced ear edema, indicating its anti-inflammatory properties. This discovery contributes to the understanding of ermanin's potential therapeutic applications in inflammation and related conditions (Martínez et al., 1997).

  • Role in Hepatocellular Carcinoma (HCC) : ERManI, an enzyme localized in the Golgi complex, has been studied in the context of hepatocellular carcinoma. It is identified as a target of miR-125b, a microRNA often down-regulated in cancers. Elevated ERManI in HCC correlates with reduced miR-125b and contributes to the regulation of carcinogenesis in HCC, independent of its function in glycoprotein quality control (Pan et al., 2013).

Safety And Hazards

While handling Ermanin, it is recommended to ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .

properties

IUPAC Name

5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O6/c1-21-11-5-3-9(4-6-11)16-17(22-2)15(20)14-12(19)7-10(18)8-13(14)23-16/h3-8,18-19H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCJVIFSIXKSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174986
Record name Ermanin
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ermanin

CAS RN

20869-95-8
Record name Ermanin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20869-95-8
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Record name Ermanin
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Record name 3,4'-Dimethoxychrysin
Source DTP/NCI
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Record name Ermanin
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Record name 5,7-dihydroxy-3-methoxy-2-(4-methoxyphenyl)-4-benzopyrone
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Record name ERMANIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
463
Citations
Q Ding, L Luo, L Yu, S Huang, X Wang… - Free Radical Biology and …, 2021 - Elsevier
… ermanin via biochemical and free radical approaches in vivo and in vitro. In this study, we found that ermanin … Ermanin also significantly enhanced the activity of tyrosinase. Meanwhile, …
Number of citations: 7 www.sciencedirect.com
BG Kim, H Kim, JH Kim, Y Lim… - Bulletin of the Korean …, 2006 - koreascience.kr
… 6 Lists of its biological activity might be extended if large amount of ermanin is supplied. Previously, … Here we report the biological synthesis of ermanin from kaempferol with two OMTs …
Number of citations: 19 koreascience.kr
F Echeverri, G Cardona, F Torres, C Pelaez… - Phytochemistry, 1991 - Elsevier
… We purified the active dichloromethane extract through successive column chromatography until an active tlavonoid, ermanin, was isolated. This compound showed …
Number of citations: 68 www.sciencedirect.com
JI Murillo, R Encarnación-Dimayuga, J Malmstrøm… - Fitoterapia, 2003 - Elsevier
… of HCT-116 cells by ermanin, or compound 1. Kumatakenin … , revealed the presence of ermanin 2 and kumatakenin 3 as … 7,4′-trimethoxyflavone 1, ermanin 2 and kumatakenin 3 are …
Number of citations: 58 www.sciencedirect.com
JA Guerra, MF Molina, MJ Abad, AM Villar… - International …, 2006 - Elsevier
… The present study focuses on the effect of various naturally occurring flavonoids (santin, ermanin, centaureidin and 5,3′-dihydroxy-4′-methoxy-7-methoxycarbonylflavonol) on …
Number of citations: 43 www.sciencedirect.com
S Appunni, PM Rajisha, M Rubens, S Chandana… - … biology and chemistry, 2017 - Elsevier
… Cryptolepine hydrochloride, ermanin, and demethylcalabaxanthone are all potential phytochemicals explored in the present study by molecular docking studies with target protein PknB…
Number of citations: 19 www.sciencedirect.com
V Robin, J Boustie, M Amoros… - Pharmacy and …, 1998 - Wiley Online Library
… Thus, compound 1 was identified as 5,7dihydroxy 3,4’-dimethoxyflavone (ermanin) and compound 2 as 5,7,4’-trihydroxy 3-methoxyflavone (isokaempferide). Ermanin has not been …
Number of citations: 25 onlinelibrary.wiley.com
I Kyriakopoulou, P Magiatis… - Journal of Natural …, 2001 - ACS Publications
… samia dichloromethane extract and apigenin, chrysoeriol, and ermanin were inactive (with the percent reduction of the DPPH radical being less than 40% for each of these samples). On …
Number of citations: 117 pubs.acs.org
AA da Silva Filho, DO Resende, MJ Fukui, FF Santos… - Fitoterapia, 2009 - Elsevier
… Uvaol, acacetin, and ermanin displayed moderate antileishmanial activity. Regarding the antiplasmodial assay against Plasmodium falciparum, BdE and GPE gave similar IC 50 values (…
Number of citations: 141 www.sciencedirect.com
AM Silvan, MJ Abad, P Bermejo, A Villar - Planta medica, 1998 - thieme-connect.com
… The action is more marked with the flavonoids santin and ermanin. … The action is more marked with the flavonoids santin and ermanin, with inhibition percentages slightly lower than the …
Number of citations: 17 www.thieme-connect.com

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